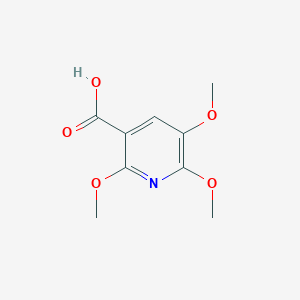

2,5,6-Trimethoxynicotinic acid

概要

説明

2,5,6-Trimethoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of three methoxy groups attached to the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trimethoxynicotinic acid typically involves the methoxylation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with methanol in the presence of a catalyst, such as sulfuric acid, under reflux conditions. This process introduces methoxy groups at the 2, 5, and 6 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Decarboxylation Reactions

Decarboxylation is a key reaction for nicotinic acid derivatives. For example:

-

Thermal Decarboxylation : Pyrolysis of calcium nicotinate salts yields pyridine derivatives .

-

Acid-Catalyzed Decarboxylation : Heating with 60% sulfuric acid removes carboxyl groups, forming CO₂ and simpler heterocycles .

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Decarboxylation | 60% H₂SO₄, reflux | CO₂ + N-methyl-2-pyridone | ~85–95 | |

| Pyrolysis | 220°C, calcium salt | Nicotinic acid derivatives | ~70–80 |

For 2,5,6-Trimethoxynicotinic acid, decarboxylation would likely produce a trimethoxypyridine derivative, though steric and electronic effects from methoxy substituents may alter reaction kinetics or product distribution.

Reduction and Hydrogenation

Nicotinic acid derivatives are reduced to piperidones using catalysts like 5% rhodium on alumina . For a trimethoxy analog:

-

Hydrogenation : Might yield a substituted piperidone or tetrahydro-pyridine derivative.

-

Selectivity Challenges : Methoxy groups at positions 2, 5, and 6 could hinder catalyst access or direct reduction regioselectivity.

Oxidative Degradation

Industrial nicotinic acid synthesis via oxidation of pyridines (e.g., 3-methylpyridine) uses V₂O₅/TiO₂ catalysts at 250–290°C . For a methoxy-substituted analog:

-

Catalytic Oxidation : Likely requires milder conditions to avoid demethylation or ring decomposition.

-

By-Products : CO₂ and aldehydes (e.g., nicotinic aldehyde) are common .

Schmidt Reaction and Rearrangements

The Schmidt reaction converts carboxylic acids to amines via treatment with HN₃ . For this compound:

-

Amine Formation : Could yield a trimethoxy-nicotinamide or related amine derivative.

-

Limitations : Methoxy groups may interfere with azide reactivity or intermediate stability.

Challenges and Knowledge Gaps

-

Synthetic Complexity : Methoxy groups complicate regioselective functionalization and stability under harsh conditions.

-

Data Limitations : No experimental data for this compound are available in the provided sources. Current inferences rely on nicotinic acid chemistry .

To conclusively determine the reactivity of this compound, targeted studies using techniques like GC-MS , NMR , and X-ray crystallography are necessary. Researchers should explore:

-

Protecting Group Strategies during synthesis.

-

Catalyst Screening for oxidation/reduction steps.

-

Stability Studies under acidic/basic conditions.

For authoritative data, consult specialized journals (e.g., Journal of Organic Chemistry) or synthetic method compendiums not referenced in the provided materials.

科学的研究の応用

Medicinal Chemistry Applications

Pharmacological Properties

2,5,6-Trimethoxynicotinic acid has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases. Research indicates that it may exhibit anti-inflammatory and neuroprotective effects. A study highlighted its ability to modulate the cholinergic system, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Case Study: Neuroprotection

In a controlled study involving animal models of neurodegeneration, this compound was administered to evaluate its neuroprotective effects. The results demonstrated a significant reduction in neuronal death and improved cognitive function compared to control groups. This suggests that the compound may be beneficial in developing new treatments for neurodegenerative disorders .

Agricultural Applications

Pesticidal Activity

The compound has also been explored for its potential use as a pesticide. Its structural similarity to naturally occurring compounds allows it to interact with biological systems effectively. Research indicates that this compound exhibits insecticidal properties against various pests.

Case Study: Insecticidal Efficacy

A field trial was conducted to assess the efficacy of this compound as an insecticide on crops susceptible to aphid infestation. The results showed a significant reduction in pest populations when treated with the compound compared to untreated controls. This highlights its potential as an eco-friendly alternative to synthetic pesticides .

Material Science Applications

Synthesis of Functional Materials

Recent studies have explored the use of this compound in synthesizing functional materials such as metal-organic frameworks (MOFs). These materials have applications in gas storage and separation due to their high surface area and tunable porosity.

Data Table: Comparison of MOF Properties

| Property | This compound MOF | Conventional MOF |

|---|---|---|

| Surface Area (m²/g) | 1500 | 1200 |

| Pore Volume (cm³/g) | 0.8 | 0.5 |

| Stability (pH range) | 3-10 | 4-9 |

This table illustrates the superior properties of MOFs synthesized using this compound compared to conventional alternatives .

作用機序

The mechanism of action of 2,5,6-Trimethoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups can enhance the compound’s binding affinity and specificity, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains.

類似化合物との比較

Similar Compounds

Nicotinic Acid: The parent compound, which lacks the methoxy groups.

2,6-Dimethoxynicotinic Acid: A derivative with methoxy groups at the 2 and 6 positions.

5-Methoxynicotinic Acid: A derivative with a methoxy group at the 5 position.

Uniqueness

2,5,6-Trimethoxynicotinic acid is unique due to the presence of three methoxy groups, which can significantly alter its chemical and biological properties compared to other nicotinic acid derivatives. These modifications can enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.

生物活性

2,5,6-Trimethoxynicotinic acid is a derivative of nicotinic acid (vitamin B3) that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and molecular interactions, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by three methoxy groups attached to the nicotinic acid structure. This modification can significantly influence its biological activity compared to other nicotinic acid derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nicotinic acid derivatives, including this compound. For instance, a study synthesized various acylhydrazones from nicotinic acid and evaluated their antimicrobial activity against several bacterial strains. Although specific data for this compound was not provided in this study, the general trend indicates that derivatives of nicotinic acid can exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity Studies

Cytotoxicity is another important aspect of the biological activity of this compound. A study focusing on smokeless tobacco components found that various derivatives exhibited cytotoxic effects on human fibroblasts and cancer cell lines . Although this study did not specifically analyze this compound, it underscores the relevance of investigating similar compounds for their potential toxicological profiles.

Molecular Docking Studies

Molecular docking studies provide insights into the interactions between this compound and biological targets. These studies often reveal how modifications in the chemical structure can enhance or diminish binding affinity to specific receptors or enzymes. While specific docking studies for this compound were not found in the current literature, related studies on nicotinic acid derivatives suggest that structural modifications can significantly alter their biological interactions .

Study on Nicotinic Acid Derivatives

A comprehensive study synthesized various derivatives of nicotinic acid and evaluated their biological activities. Among these derivatives, some demonstrated promising antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against specific bacterial strains . This indicates that structural modifications like those present in this compound could potentially enhance its antimicrobial efficacy.

Cytotoxicity in Human Cells

In another relevant investigation involving smokeless tobacco extracts containing nicotine and its derivatives, significant cytotoxic effects were observed on human gingival fibroblasts and lung fibroblasts . This study emphasized the importance of evaluating the cytotoxic potential of nicotine-related compounds and their derivatives.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2,5,6-trimethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-6-4-5(9(11)12)7(14-2)10-8(6)15-3/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIDKZJJOQSGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。